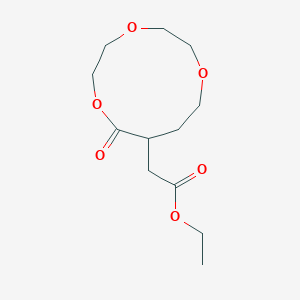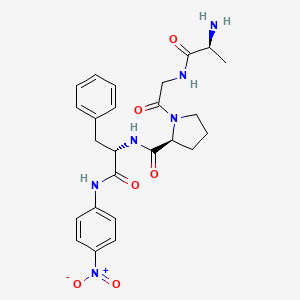
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including alanine, glycine, proline, and phenylalanine, with a nitrophenyl group attached to the phenylalanine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The peptide can participate in substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or oxidized peptide fragments.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted peptides with various functional groups attached to the nitrophenyl moiety.
科学的研究の応用
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrophenyl group can also play a role in its activity, potentially acting as a reactive site for further modifications or interactions.
類似化合物との比較
Similar Compounds
L-Alanylglycyl-L-prolyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive.
L-Alanylglycyl-L-prolyl-N-(4-methoxyphenyl)-L-phenylalaninamide: Contains a methoxy group instead of a nitro group, altering its chemical properties.
L-Alanylglycyl-L-prolyl-N-(4-aminophenyl)-L-phenylalaninamide: Has an amino group, which can affect its reactivity and interactions.
Uniqueness
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
168478-75-9 |
|---|---|
分子式 |
C25H30N6O6 |
分子量 |
510.5 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30N6O6/c1-16(26)23(33)27-15-22(32)30-13-5-8-21(30)25(35)29-20(14-17-6-3-2-4-7-17)24(34)28-18-9-11-19(12-10-18)31(36)37/h2-4,6-7,9-12,16,20-21H,5,8,13-15,26H2,1H3,(H,27,33)(H,28,34)(H,29,35)/t16-,20-,21-/m0/s1 |
InChIキー |
MQIQXKVTHFULCE-NDXORKPFSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
正規SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


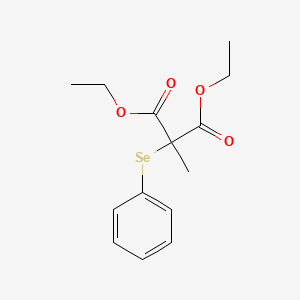

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
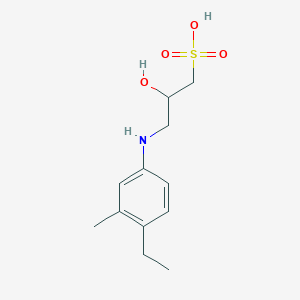
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
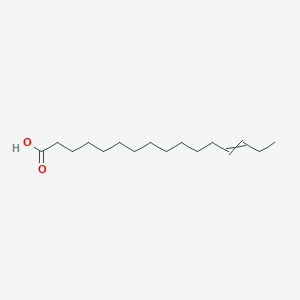
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
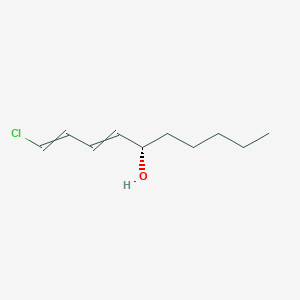
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
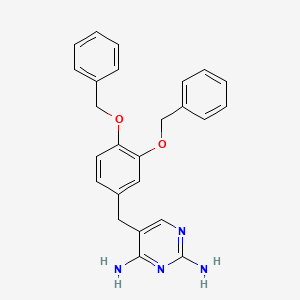
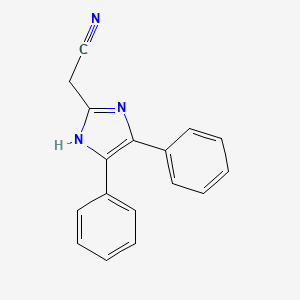
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
